molecular formula C22H18F3N3O4 B4977871 5-(3-nitrophenyl)-N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]-2-furamide

5-(3-nitrophenyl)-N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]-2-furamide

Cat. No. B4977871
M. Wt: 445.4 g/mol
InChI Key: ZDPBHPPJRFKDLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-nitrophenyl)-N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]-2-furamide, commonly known as 'NTF', is a novel compound that has been synthesized for scientific research purposes. It is a furamide derivative that has been found to have potential applications in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of NTF is not fully understood. However, it has been suggested that the compound may act by inhibiting certain enzymes or proteins that are involved in the development of cancer or inflammation. It may also modulate the immune system by affecting the production of cytokines and other signaling molecules.
Biochemical and Physiological Effects:
Studies have shown that NTF has a range of biochemical and physiological effects. It has been found to induce apoptosis (cell death) in cancer cells, inhibit the growth of fungal and bacterial strains, and reduce inflammation in animal models. The compound has also been found to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of NTF is its high potency and specificity. This makes it a valuable tool for studying the mechanisms of cancer, inflammation, and neurological disorders. However, the compound has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in certain experiments. In addition, the compound has not been extensively studied for its toxicity and safety profile, which may limit its use in certain applications.

Future Directions

There are many potential future directions for research on NTF. One area of interest is the development of new derivatives of NTF that may have improved properties such as solubility and bioavailability. Another area of interest is the study of the compound's toxicity and safety profile, which will be important for its potential use in human therapies. Additionally, further research is needed to fully understand the mechanism of action of NTF and its potential applications in the treatment of cancer, inflammation, and neurological disorders.

Synthesis Methods

The synthesis of NTF involves the reaction of 3-nitrobenzaldehyde with 2-(1-pyrrolidinyl)-5-(trifluoromethyl)aniline in the presence of acetic anhydride and sodium acetate. The reaction mixture is then heated and refluxed for a specific period, after which the product is obtained by recrystallization. The purity of the product can be confirmed by using analytical techniques such as HPLC and NMR spectroscopy.

Scientific Research Applications

NTF has been found to have potential applications in the field of medicinal chemistry. It has been studied for its anticancer, antifungal, and antimicrobial properties. The compound has also been found to have potential as an anti-inflammatory agent and as a modulator of the immune system. In addition, NTF has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

5-(3-nitrophenyl)-N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F3N3O4/c23-22(24,25)15-6-7-18(27-10-1-2-11-27)17(13-15)26-21(29)20-9-8-19(32-20)14-4-3-5-16(12-14)28(30)31/h3-9,12-13H,1-2,10-11H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDPBHPPJRFKDLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)C(F)(F)F)NC(=O)C3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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